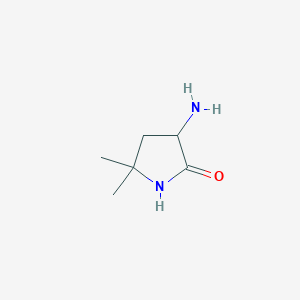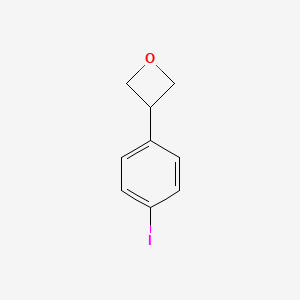
3-(4-Iodophenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Iodophenyl)oxetane is a chemical compound characterized by an oxetane ring substituted with a 4-iodophenyl group. Oxetanes are four-membered cyclic ethers containing one oxygen atom, and they are known for their strained ring structure, which imparts unique reactivity and stability properties. The presence of the iodophenyl group further enhances its chemical versatility, making it a valuable compound in various scientific research fields.
Métodos De Preparación
The synthesis of 3-(4-Iodophenyl)oxetane can be achieved through several methods, including:
Epoxide Ring Opening: One common method involves the ring opening of epoxides with trimethyloxosulfonium ylide, followed by cyclization to form the oxetane ring. This method typically requires moderate heating and specific reaction conditions to achieve good yields.
Photochemical Reactions: Another approach involves the use of photoredox catalysts and vinyl sulfonium ions under blue LED light irradiation.
Industrial Production: Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
3-(4-Iodophenyl)oxetane undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The oxetane ring can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Ring-Opening Reactions: The strained oxetane ring can be opened under acidic or basic conditions, leading to the formation of various linear or cyclic products.
Aplicaciones Científicas De Investigación
3-(4-Iodophenyl)oxetane has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound’s unique structure and reactivity make it a valuable building block in drug design and development.
Material Science: Oxetane-containing compounds are used in the synthesis of advanced materials, such as polymers and resins, due to their ability to undergo polymerization reactions.
Biological Studies: The compound’s reactivity and stability make it useful in studying biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(4-Iodophenyl)oxetane involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
3-(4-Iodophenyl)oxetane can be compared with other similar compounds, such as:
3-(4-Bromophenyl)oxetane: Similar in structure but with a bromine atom instead of iodine.
3-(4-Chlorophenyl)oxetane:
3-(4-Fluorophenyl)oxetane: The presence of a fluorine atom imparts unique electronic properties, making it useful in specific applications.
Each of these compounds has distinct properties and applications, highlighting the versatility and uniqueness of this compound in scientific research.
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
3-(4-iodophenyl)oxetane |
InChI |
InChI=1S/C9H9IO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
Clave InChI |
MLIVSOLALZGLAT-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


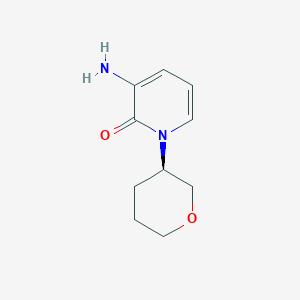
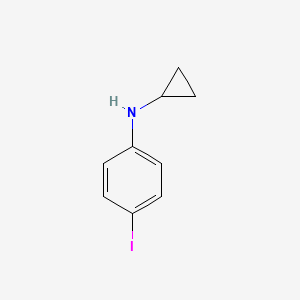
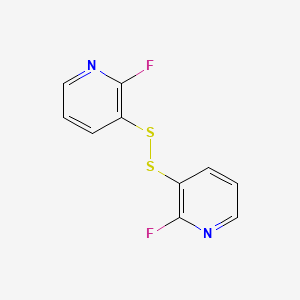

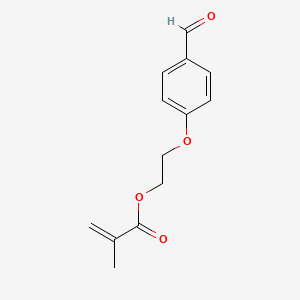
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
